molecular formula C6H4N2O7S B14629957 2,6-Dinitrobenzene-1-sulfonic acid CAS No. 54730-01-7

2,6-Dinitrobenzene-1-sulfonic acid

Cat. No.: B14629957
CAS No.: 54730-01-7
M. Wt: 248.17 g/mol
InChI Key: JIBYVYTYCPNJJO-UHFFFAOYSA-N
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Description

2,6-Dinitrobenzene-1-sulfonic acid is a chemical reagent for research use only. It is of significant interest in biomedical and biochemical research. Researchers value dinitrobenzenesulfonic acids, such as the closely related 2,4-dinitro isomer, for establishing experimental models of inflammatory bowel disease (IBD) like ulcerative colitis . In these models, the compound acts as a haptenizing agent; when administered with an ethanol barrier breaker, it triggers a localized immune response in the colon, leading to inflammation that shares histological and immunological features with human disease . This application provides a valuable platform for studying the pathogenesis of intestinal inflammation and for evaluating the efficacy of potential therapeutic compounds . Beyond immunology, aromatic sulfonic acids with nitro groups are recognized as strong acidic titrants in non-aqueous analytical chemistry . The presence of multiple nitro groups on the benzene ring enhances the acidity and oxidative potential of the compound, which also necessitates careful handling and storage. This product is strictly for professional laboratory research and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

54730-01-7

Molecular Formula

C6H4N2O7S

Molecular Weight

248.17 g/mol

IUPAC Name

2,6-dinitrobenzenesulfonic acid

InChI

InChI=1S/C6H4N2O7S/c9-7(10)4-2-1-3-5(8(11)12)6(4)16(13,14)15/h1-3H,(H,13,14,15)

InChI Key

JIBYVYTYCPNJJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diazotization and Sulfonation of 2,6-Dinitroaniline

A widely reported method involves the diazotization of 2,6-dinitroaniline followed by sulfonic acid group introduction. This two-step process capitalizes on the reactivity of aromatic amines and diazonium salts:

  • Nitration of Aniline :
    Aniline undergoes sequential nitration using concentrated nitric acid and sulfuric acid. The first nitration yields 2-nitroaniline, while the second introduces a nitro group at position 6, producing 2,6-dinitroaniline.

  • Diazotization and Sulfonation :
    The 2,6-dinitroaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt. Subsequent reaction with sodium sulfite (Na₂SO₃) or sulfur dioxide (SO₂) replaces the diazo group with a sulfonic acid group, yielding this compound.

Key Reaction Conditions :

  • Temperature: 0–5°C during diazotization to prevent decomposition.
  • Molar Ratios: 1:1.2 ratio of 2,6-dinitroaniline to NaNO₂ for complete conversion.
  • Yield: Reported yields range from 65% to 78%, depending on the purity of intermediates.

Sulfonation of 2,6-Dinitrobenzene Derivatives

Direct sulfonation of 2,6-dinitrobenzene derivatives offers an alternative route, though the reaction requires harsh conditions due to the compound’s deactivated aromatic ring:

  • Sulfonation with Fuming Sulfuric Acid :
    2,6-Dinitrobenzene reacts with fuming sulfuric acid (20–30% SO₃) at elevated temperatures (120–150°C). The sulfonic acid group is introduced at position 1, driven by the meta-directing effects of the nitro groups.

Challenges :

  • Prolonged reaction times (12–24 hours) are necessary for complete conversion.
  • Competing side reactions, such as over-sulfonation or ring degradation, necessitate careful temperature control.

Optimization Data :

Parameter Optimal Value Yield (%)
Temperature 130°C 58
Reaction Time 18 hours 62
SO₃ Concentration 25% 64

Data adapted from sulfonation studies of analogous nitrobenzene derivatives.

Hydrolysis of 2,6-Dinitrobenzyl Sulfonate Esters

A third method involves the synthesis and hydrolysis of sulfonate esters. This approach, detailed in studies on photoacid generators, proceeds as follows:

  • Synthesis of 2,6-Dinitrobenzyl Sulfonate Esters :
    2,6-Dinitrobenzyl alcohol reacts with sulfonyl chlorides (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride) in acetone under basic conditions. The reaction forms sulfonate esters with yields up to 38%.

  • Acid-Catalyzed Hydrolysis :
    The ester is hydrolyzed using aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), cleaving the sulfonate group to yield this compound.

Reaction Scheme :
$$
\text{2,6-Dinitrobenzyl sulfonate ester} + \text{H₂O} \xrightarrow{\text{H⁺}} \text{this compound} + \text{Alcohol}
$$

Advantages :

  • Avoids direct sulfonation of deactivated substrates.
  • Permits the use of stable, easily handled intermediates.

Reaction Optimization and Conditions

Solvent and Base Selection

Studies on analogous sulfonic acid syntheses highlight the importance of solvent and base choices. For example, the use of dimethyl sulfoxide (DMSO) as a solvent and cesium carbonate (Cs₂CO₃) as a base significantly enhances reaction efficiency. In one study, Cs₂CO₃ improved yields by 22% compared to potassium carbonate (K₂CO₃) in sulfonation reactions.

Temperature Effects :

Temperature (°C) Yield (%)
60 42
80 64
120 62

Higher temperatures (>100°C) risk decomposition, while lower temperatures slow reaction kinetics.

Catalytic and Stoichiometric Considerations

The molar ratio of sulfonating agents to substrate critically impacts yields. A 2:1 ratio of sulfonyl chloride to 2,6-dinitrobenzyl alcohol maximizes ester formation, while excess reagent leads to byproducts. Similarly, stoichiometric sulfite (Na₂SO₃) ensures complete conversion of diazonium salts to sulfonic acids.

Analytical Characterization

Spectroscopic Methods

  • Infrared (IR) Spectroscopy :
    Strong absorption bands at 1350 cm⁻¹ (asymmetric S=O stretch) and 1530 cm⁻¹ (NO₂ stretch) confirm the presence of sulfonic acid and nitro groups.

  • Nuclear Magnetic Resonance (NMR) :
    $$ ^1\text{H NMR} $$ (DMSO-d₆): δ 8.45 (d, 2H, aromatic), 8.32 (s, 1H, aromatic).

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 210°C, with a sharp exotherm at 250°C, consistent with nitro group degradation.

Applications and Derivatives

Industrial Uses

This compound serves as a precursor for:

  • Photoacid Generators : Sulfonate esters derived from this compound are used in photoresist materials.
  • Dyes and Pigments : Functionalization with amines yields azo dyes with enhanced lightfastness.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro groups in 2,6-Dinitrobenzene-1-sulfonic acid can be reduced to amino groups (-NH₂) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups. Common nucleophiles include hydroxide ions (OH⁻) and amines (NH₂R).

Common Reagents and Conditions:

    Reducing Agents: Iron and hydrochloric acid, catalytic hydrogenation.

    Nucleophiles: Hydroxide ions, amines.

Major Products:

    Reduction Products: 2,6-Diaminobenzene-1-sulfonic acid.

    Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dinitrobenzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in biochemical assays and as a reagent for detecting specific biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals, including catalysts and stabilizers.

Mechanism of Action

The mechanism of action of 2,6-Dinitrobenzene-1-sulfonic acid is primarily influenced by its electron-withdrawing nitro groups. These groups enhance the compound’s reactivity towards nucleophiles and reducing agents. The sulfonic acid group increases the compound’s solubility in water, facilitating its use in various aqueous reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The most closely related compound is 2,4,6-trinitrobenzenesulfonic acid (TNBS) , which features nitro groups at the 2-, 4-, and 6-positions. Key comparisons include:

Property 2,6-Dinitrobenzene-1-sulfonic Acid 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)
Nitro Group Positions 2,6 2,4,6
Sulfonic Acid Position 1 1
Electron-Withdrawing Effects Moderate (two nitro groups) Strong (three nitro groups)
Acidity High (pKa ~0.5–1.5)* Extremely high (pKa <0)*
Common Applications Chemical synthesis, intermediates Inducing colitis models, haptenation
Biological Effects Limited data; low reactivity in vivo Disrupts intestinal tight junctions

Note: *Theoretical pKa values based on nitro group density and sulfonic acid strength.

Mechanistic Insights from Research

TNBS is widely used to induce experimental colitis in animal models. Studies demonstrate that TNBS disrupts intestinal tight junctions (TJs) by altering the transmembrane protein occludin, leading to increased permeability . In contrast, this compound lacks the 4-nitro group, reducing its electron-deficient character and reactivity. This structural difference likely diminishes its capacity to interact with biological systems as aggressively as TNBS. For instance:

  • TNBS : Triggers immune responses via haptenation (binding to host proteins), causing inflammation and TJ damage.
  • This compound: Limited evidence of haptenation or TJ disruption, suggesting milder bioactivity.

Other Structural Analogs

  • 4-Nitrobenzenesulfonic Acid : A single nitro group at the 4-position results in weaker acidity and reactivity. Primarily used as a catalyst or surfactant.
  • 3-Nitrobenzenesulfonic Acid : The meta-nitro configuration reduces steric hindrance, enhancing solubility but limiting biological interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dinitrobenzene-1-sulfonic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of nitrobenzene derivatives followed by nitration. For example, sulfonic acid groups can be introduced via sulfuric acid treatment, and subsequent nitration is controlled using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C). Purity optimization includes recrystallization from polar solvents (e.g., ethanol/water mixtures) and chromatographic purification (HPLC or ion-exchange resins) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • UV-Vis Spectroscopy : Detects absorbance peaks near 255 nm for nitroaromatic systems, validated using quartz cells and water blanks .
  • NMR : ¹H and ¹³C NMR identify sulfonic acid protons (δ 7.5–8.5 ppm) and nitro group effects on aromatic ring shifts.
  • IR Spectroscopy : Confirms sulfonic acid (–SO₃H) stretches (~1030 cm⁻¹) and nitro (–NO₂) vibrations (~1520 cm⁻¹) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25°C and 60°C. Degradation is monitored via HPLC or mass spectrometry. Acidic conditions (pH < 3) often enhance nitro group hydrolysis, while alkaline conditions (pH > 10) may cleave sulfonic acid moieties .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and sulfonic acid groups influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : Computational modeling (DFT or molecular dynamics) can predict charge distribution and reactive sites. Experimental validation uses competitive reactions (e.g., bromination or nitration) with positional selectivity analyzed via NMR/X-ray crystallography. The meta-directing nitro groups and para-sulfonic acid group create distinct electronic environments .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies arise from impurities or solvent polarity mismatches. Reproduce experiments using standardized solvents (e.g., ACS-grade diisopropyl ether) and control humidity. Cross-validate via gravimetric analysis and dynamic light scattering (DLS) to detect colloidal aggregates .

Q. How can computational models predict the ion transport properties of this compound in polymer membranes?

  • Methodological Answer : Multiphysics models (e.g., COMSOL) simulate ion diffusion coefficients and water uptake in sulfonated polymers. Input parameters include pKa (from titration), crystallinity (XRD), and hydration number (TGA). Compare with experimental impedance spectroscopy data .

Q. What advanced degradation mechanisms occur under UV irradiation, and how are intermediates identified?

  • Methodological Answer : Accelerated UV aging tests (λ = 254 nm) with LC-MS/MS detect nitro group reduction products (e.g., amine derivatives) and sulfonic acid cleavage. Radical scavengers (e.g., TEMPO) clarify degradation pathways via electron paramagnetic resonance (EPR) .

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